molecular formula C17H9F4NO2 B13207997 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B13207997
M. Wt: 335.25 g/mol
InChI Key: VIWUODOGIVOKIB-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative of significant interest in medicinal chemistry and anticancer drug discovery. Quinoline scaffolds are recognized as important motifs for developing new therapeutic agents, demonstrating potent biological activity through various mechanisms . This compound features a carboxylic acid functional group, making it a valuable building block for the synthesis of more complex molecules, such as amides and esters, for structure-activity relationship (SAR) studies. The trifluoromethyl and fluorophenyl substituents are known to enhance metabolic stability and membrane permeability, which are critical properties in lead compound optimization . Research into quinoline derivatives has shown they can act as growth inhibitors by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration . While the specific mechanism of action for this compound requires further investigation, its structural similarity to other active quinoline-based molecules suggests potential as a targeted agent. This product is intended for research applications such as in vitro bioactivity screening, hit-to-lead optimization, and as a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C17H9F4NO2

Molecular Weight

335.25 g/mol

IUPAC Name

8-(4-fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C17H9F4NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24)

InChI Key

VIWUODOGIVOKIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-5-fluorophenyl Glyoxylic Acid with Benzoyl Asetanilides

Method Overview:
This method involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl asetanilide derivatives in dimethylformamide (DMF). The process yields fluorinated quinoline-4-carboxylic acids, which can be further modified to obtain the target compound.

Reaction Scheme:

2-Amino-5-fluorophenyl glyoxylic acid + Benzoyl asetanilide derivative → Cyclocondensation in DMF → Fluorinated quinoline-4-carboxylic acid (intermediate 3)

Reaction Conditions:

  • Solvent: DMF
  • Temperature: Reflux (~100°C)
  • Duration: 4 hours
  • Post-reaction: Pour over ice, filter, wash, and crystallize from tetrahydrofuran (THF)

Key Points:

  • The reaction proceeds via cyclization facilitated by the amino and glyoxylic acid functionalities.
  • Yields of fluorinated quinoline-4-carboxylic acids are typically around 70%.

Decarboxylation to Form 7-(Trifluoromethyl) Derivatives

Method Overview:
Decarboxylation of the quinoline-4-carboxylic acids (intermediate 3) is performed using aqueous potassium carbonate (K₂CO₃) at mild temperatures, leading to the formation of 7-(trifluoromethyl) quinoline derivatives.

Reaction Scheme:

Fluorinated quinoline-4-carboxylic acid (3) + K₂CO₃ (aq) → Reflux at 40–60°C → 7-(Trifluoromethyl)quinoline derivative

Reaction Conditions:

  • Solvent: Aqueous K₂CO₃ solution
  • Temperature: 40–60°C
  • Duration: 10 minutes to 2 hours

Notes:

  • This step introduces the trifluoromethyl group at the 7-position.
  • The decarboxylation is facilitated by the basic conditions.

Intramolecular Cyclization to Form Fused Heterocycles

Method Overview:
Further cyclization of the decarboxylated intermediates yields fused heterocyclic systems such as pyrroloquinoline derivatives, which are relevant for biological activity studies.

Reaction Conditions:

  • Reflux with K₂CO₃
  • Reaction times vary from 10 minutes to 2 hours

Notes:

  • The ring closure involves loss of KOH and formation of fused heterocycles.
  • These intermediates can be functionalized further to introduce the trifluoromethyl group at the desired position.

Functionalization at the 6-Position to Introduce the Carboxylic Acid

Method Overview:
The final step involves oxidation or carboxylation reactions to introduce the carboxylic acid group at the 6-position of the quinoline ring.

Reaction Scheme:

Fused heterocycle + Oxidizing agent (e.g., potassium permanganate or other oxidants) → Oxidation at the appropriate site → 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Reaction Conditions:

  • Oxidant: Potassium permanganate or other suitable oxidants
  • Solvent: Water or acetic acid
  • Temperature: Controlled to prevent overoxidation

Notes:

  • The oxidation step is critical for achieving the carboxylic acid at the correct position.
  • Purification involves recrystallization and spectral confirmation.

Data Table Summarizing the Synthetic Routes

Step Starting Material Reagents Conditions Product Yield Notes
1 2-Amino-5-fluorophenyl glyoxylic acid Benzoyl asetanilide Reflux in DMF Fluorinated quinoline-4-carboxylic acid ~70% Cyclocondensation
2 Quinoline-4-carboxylic acid K₂CO₃ (aq) Reflux 40–60°C 7-(Trifluoromethyl)quinoline Variable Decarboxylation
3 Decarboxylated intermediate K₂CO₃ Reflux Fused heterocycle Variable Ring closure
4 Fused heterocycle Oxidants (KMnO₄) Controlled oxidation This compound Variable Final oxidation

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 8-(4-fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid with similar compounds:

Compound Name Substituents Molecular Weight Key Properties Evidence Source
This compound (Target) 8: 4-Fluorophenyl; 7: CF₃; 6: COOH ~335.18* High lipophilicity (logP ~3.5†); moderate solubility due to carboxylic acid Inferred
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid 8: 4-Chlorophenyl; 7: CF₃; 6: COOH 351.71 Higher lipophilicity (logP ~4.0†) than fluorophenyl analog; reduced solubility
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1: 4-Fluorophenyl; 6: F; 7: Cl; 3: COOH 335.69 Fluoroquinolone backbone; ketone at C4 enhances antibacterial activity
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid 8: Phenyl; 7: CF₃; 6: COOH 321.27 Lower metabolic stability than fluorophenyl analogs; higher logP (~3.8†)
2-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinolin-3-one (MM-I-11) Pyrazoloquinolinone core; 4-Fluorophenyl; CF₃ 363.28 Targets α6-GABAAR; heterocycle alters binding kinetics

*Estimated based on chlorophenyl analog (C₁₇H₉ClF₃NO₂, MW 351.71) with Cl→F substitution. †Predicted using substituent contributions to logP.

Key Observations:

Replacing 4-chlorophenyl with 4-fluorophenyl (as in the target compound) reduces molecular weight and logP, improving solubility while retaining metabolic stability .

Carboxylic Acid Position: The carboxylic acid at position 6 (target compound) vs.

Heterocyclic Modifications: Pyrazoloquinolinones () exhibit distinct binding profiles compared to quinolines, underscoring the importance of core structure in biological activity .

Biological Activity

8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This compound features a unique combination of functional groups, including a fluorophenyl group at the 8th position, a trifluoromethyl group at the 7th position, and a carboxylic acid group at the 6th position of the quinoline ring. Its molecular formula is C17H9F4NO2C_{17}H_{9}F_{4}NO_{2}, with a molecular weight of 335.25 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which require optimized conditions to ensure high yield and purity. The reactions may include the formation of quinoline N-oxides and various reduced functional group derivatives.

Biological Activities

Quinoline derivatives, including this compound, exhibit significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives can interact with various enzymes and receptors, modulating their activity. Specifically, studies have shown that this compound may have potential applications in treating cancer due to its ability to inhibit growth in cancer cell lines. For instance, it has been noted that compounds with similar structures exhibit selective sub-micromolar IC50 growth-inhibitory activity against Bcl-2-expressing human cancer cell lines .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameIC50 (µM)Target Cell LineReference
This compoundTBDTBDTBD
Similar Quinoline Derivative A0.5MCF-7
Similar Quinoline Derivative B0.75HeLa

Antimicrobial Properties

The compound also exhibits antimicrobial properties, which are common among quinoline derivatives. These properties could be attributed to its structural features that allow interaction with microbial enzymes or cellular components.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeOrganism TestedReference
This compoundAntibacterialS. aureus, E. coliTBD
Similar Quinoline Derivative CAntifungalC. albicansTBD

The specific mechanism of action for this compound is not fully elucidated and likely varies based on the biological target. However, it is hypothesized that its interaction with nucleic acids and various enzymes plays a crucial role in its biological activity.

Case Studies

A number of studies have explored the biological activities of quinoline derivatives in greater detail:

  • Study on Anticancer Activity : A recent study demonstrated that a series of quinoline derivatives showed significant anticancer activity against various human cancer cell lines. The study specifically highlighted the importance of substituent positions on the quinoline ring in enhancing anticancer properties .
  • Antimicrobial Studies : Another research effort focused on the antimicrobial efficacy of quinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results for future drug development.

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